molecular formula C12H12N4 B1463120 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1159820-21-9

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine

Cat. No. B1463120
M. Wt: 212.25 g/mol
InChI Key: UNDAUDOXWZJQQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine”, involves the design of novel heterocyclic compounds with potential biological activities . These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .


Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine” is based on its molecular formula, C12H12N4. Further details about its structure could not be found in the available resources.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, similar in structural complexity to "2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine," is crucial in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Research focuses on synthetic pathways employing hybrid catalysts, including organocatalysts and nanocatalysts, for developing pyranopyrimidine scaffolds. These catalysts show promise for synthesizing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Chemical Properties and Complexes

Compounds structurally related to "2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine" have been explored for their chemical properties and potential in forming metal complexes. Their reactivity, spectroscopic properties, and biological activities are areas of significant interest. Studies aim to identify promising investigations into unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Role in Anti-inflammatory and Anti-Alzheimer's Research

Pyrimidine derivatives are noted for their pharmacological effects, including anti-inflammatory and anti-Alzheimer's activities. The exploration of these compounds provides valuable insights into their potential medicinal applications. Detailed structure-activity relationship studies have been conducted to optimize their therapeutic efficacy and minimize adverse effects, highlighting the potential of pyrimidine structures in developing new treatment strategies for CNS disorders and inflammation (Rashid et al., 2021).

Future Directions

The future directions for “2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine” could involve further studies on its potential biological activities . It’s known that pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

properties

IUPAC Name

2-cyclopropyl-6-pyridin-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDAUDOXWZJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249756
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine

CAS RN

1159820-21-9
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-(2-pyridinyl)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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